(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester
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Overview
Description
(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclopropylamino group attached to a cyclohexyl ring, which is further connected to a carbamic acid benzyl ester moiety. The unique structure of this compound makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the cyclopropylamino-cyclohexyl intermediate. This intermediate can be synthesized through the catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates using a chiral rhodium complex .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of scalable catalytic systems and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclopropylamino or carbamic acid benzyl ester moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents on the cyclohexyl ring or the benzyl ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, enabling the development of new synthetic methodologies.
Material Science: The compound’s unique structure can be exploited in the design of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with molecular targets, such as enzymes or receptors, through binding or inhibition. The cyclopropylamino group may play a crucial role in the compound’s binding affinity and specificity, while the carbamic acid benzyl ester moiety can influence its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin Derivatives: These compounds share a similar structural motif with an amino group and have diverse applications in medicinal chemistry and organic synthesis.
1,3-Dicyano-2,4,5,6-tetrakis (diphenylamino)-benzene: This compound features a diphenylamino group and is used as a photocatalyst in various transformations.
Uniqueness
(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester is unique due to its combination of a cyclopropylamino group and a carbamic acid benzyl ester moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
benzyl N-[4-(cyclopropylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(21-12-13-4-2-1-3-5-13)19-16-10-8-15(9-11-16)18-14-6-7-14/h1-5,14-16,18H,6-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKAZZIEOSJCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCC(CC2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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